KR-12 (human)

Description

Properties

IUPAC Name |

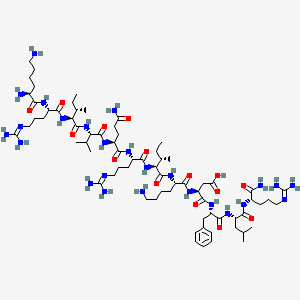

(3S)-3-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H127N25O15/c1-9-40(7)55(67(110)89-45(24-15-17-31-73)59(102)93-51(37-53(98)99)65(108)92-50(36-42-21-12-11-13-22-42)64(107)91-49(35-38(3)4)63(106)86-44(57(76)100)25-18-32-83-69(77)78)95-62(105)47(27-20-34-85-71(81)82)88-60(103)48(28-29-52(75)97)90-66(109)54(39(5)6)94-68(111)56(41(8)10-2)96-61(104)46(26-19-33-84-70(79)80)87-58(101)43(74)23-14-16-30-72/h11-13,21-22,38-41,43-51,54-56H,9-10,14-20,23-37,72-74H2,1-8H3,(H2,75,97)(H2,76,100)(H,86,106)(H,87,101)(H,88,103)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,102)(H,94,111)(H,95,105)(H,96,104)(H,98,99)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPIYOBYHJUPAG-ZFXZXRHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H127N25O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1570.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Determinants of Kr 12 Human Bioactivity

Peptide Sequence and Primary Structure AnalysisKR-12 (human) is a 12-amino acid peptide with the sequence Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg, often amidated at the C-terminus (KRIVQRIKDFLR-NH2)novoprolabs.comcpcscientific.commedchemexpress.com. The primary structure is characterized by a repeating motif that contributes to its amphipathic nature and cationic chargenih.govresearchgate.netnih.govresearchgate.netnih.gov.

Table 1: KR-12 (human) Primary Structure and Properties

| Position | Amino Acid | Single Letter Code | Properties |

|---|---|---|---|

| 1 | Lysine (B10760008) | K | Cationic, Polar |

| 2 | Arginine | R | Cationic, Polar |

| 3 | Isoleucine | I | Hydrophobic |

| 4 | Valine | V | Hydrophobic |

| 5 | Glutamine | Q | Polar |

| 6 | Arginine | R | Cationic, Polar |

| 7 | Isoleucine | I | Hydrophobic |

| 8 | Lysine | K | Cationic, Polar |

| 9 | Aspartic Acid | D | Polar, Acidic |

| 10 | Phenylalanine | F | Hydrophobic |

| 11 | Leucine | L | Hydrophobic |

Note: The sequence provided here is based on common literature findings. Variations may exist depending on the specific synthesis or study.

Influence of Peptide Modification on Conformation and FunctionModifications to the KR-12 (human) sequence have been extensively explored to enhance its stability, potency, and spectrum of activityresearchgate.netresearchgate.netnih.govmdpi.comdiva-portal.org. Studies involving alanine (B10760859) and lysine scans have identified key residues that influence antimicrobial potency and selectivityresearchgate.netnih.govdiva-portal.org. For instance, replacing hydrophobic residues with alanine can be detrimental to activity, while substitutions with lysine, provided they do not disrupt the amphipathic helical structure, can increase potencydiva-portal.org. Specific substitutions, such as Gln5 to Lys and Asp9 to Ala or Lys, have shown significant improvements in broad-spectrum activity against various pathogensnih.govmdpi.comdiva-portal.org. Furthermore, strategies like dimerization, backbone cyclization, and conjugation with other molecules (e.g., lipidation, immobilization on biomaterials) have been employed to improve peptide stability, enhance antimicrobial efficacy, and tailor its application, for example, in implant coatingsresearchgate.netacs.orgresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netmdpi.commdpi.com. These modifications aim to optimize the balance between antimicrobial activity and reduced cytotoxicity, making KR-12 a versatile template for drug developmentnovoprolabs.comcpcscientific.comresearchgate.netrsc.orgnih.govmdpi.comdiva-portal.org.

Compound Name Table

| Compound Name | Description |

|---|---|

| KR-12 (human) | A 12-amino acid antibacterial peptide fragment |

Amino Acid Substitution and its Effects

The bioactivity of KR-12 is intrinsically linked to its amino acid sequence and the resultant three-dimensional structure. Research has focused on understanding how specific amino acid substitutions can modulate its antimicrobial potency and spectrum. For instance, studies examining the structural basis of KR-12's interaction with membranes have identified critical residues. In the context of its NMR structure, the hydrophilic side chains of glutamine at position 22 (Q22) and aspartic acid at position 26 (D26) are observed to approach each other, facilitating hydrogen bond formation. This interaction can lead to the stabilization of the peptide's helical structure.

Table 1: Effect of Q22-D26 Stapling on KR-12 Charge and Activity

| Modification | Amino Acid Positions | Change in Net Charge | Effect on Antibacterial Activity | Reference |

| Native KR-12 | N/A | Baseline | Baseline | nih.gov |

| Q22-D26 Staple | Q22, D26 | +1 | Increased | nih.gov |

End Capping (N-terminal Acetylation, C-terminal Amidation)

Peptide end modifications, such as N-terminal acetylation and C-terminal amidation, are common strategies to improve peptide stability, bioavailability, and modulate bioactivity. The native sequence of KR-12 is typically represented as KRIVQRIKDFLR-NH2, indicating that it possesses C-terminal amidation. This modification is often employed to protect the C-terminus from enzymatic degradation and can influence peptide conformation and activity.

Furthermore, N-terminal acetylation has been investigated for its impact on KR-12's functional profile. Studies have shown that N-terminal acetylation can significantly alter the peptide's activity spectrum. For example, KR-12 with N-terminal acetylation demonstrated antimicrobial activity against Staphylococcus aureus but not against Escherichia coli. This observed activity profile is notably different from that of the non-acetylated KR-12, which exhibits broader activity. This highlights the sensitivity of KR-12's bioactivity to modifications at its termini, with end-capping playing a crucial role in defining its target specificity and efficacy.

Backbone Macrocyclization and Dimerization Strategies

To enhance the structural stability and biological activity of KR-12, researchers have explored strategies involving backbone macrocyclization and dimerization. These approaches aim to create more robust peptide constructs that can better withstand physiological conditions and potentially exhibit improved on-target activity. One significant engineering approach involves the design of backbone-cyclized dimers, often cross-linked via a disulfide bond.

These engineered dimers have demonstrated maintenance of the characteristic α-helical conformation observed in the parent KR-12 peptide when bound to lipid micelles. Crucially, these modifications have led to substantial improvements in antimicrobial potency. For instance, one specific cross-linked dimer of KR-12 exhibited a remarkable 16-fold increase in antimicrobial activity against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. Additionally, the same dimer showed an 8-fold increase in activity against Escherichia coli. These findings underscore the effectiveness of macrocyclization and dimerization in transforming KR-12 into more potent antimicrobial peptide drug leads.

Table 2: Comparative Antimicrobial Potency of KR-12 and Engineered Dimers

| Peptide Construct | Potency Increase (vs. KR-12) | Target Pathogens | Reference |

| KR-12 | - | Baseline | nih.gov |

| Cross-linked Dimer (1) | 16-fold | Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans | nih.gov |

| Cross-linked Dimer (2) | 8-fold | Escherichia coli | nih.gov |

Lipidation and Hybridization Approaches

Lipidation and hybridization represent further avenues for engineering KR-12 to optimize its bioactivity and therapeutic potential. These strategies involve conjugating KR-12 with lipid moieties or hybridizing it with other molecules or peptide sequences. Such modifications aim to tune the peptide's amphipathicity, membrane interaction, stability, and cellular uptake.

Research into KR-12 analogs has included the development of lipidated analogs and conjugated hybrids, indicating active exploration in this domain. While specific quantitative data on lipidation effects are still emerging, the principle behind these approaches is to leverage the inherent properties of lipids or other molecular partners to enhance KR-12's performance. For example, studies on related peptide fragments have shown that the inclusion of aromatic residues, such as N-terminal phenylalanine in FK-13 (a related peptide derived from LL-37), can improve activity compared to the minimal KR-12 unit, suggesting that hybridization strategies can be beneficial for enhancing bioactivity. These modifications are key to developing next-generation antimicrobial agents derived from the KR-12 template.

Mechanisms of Action of Kr 12 Human

Intracellular Signaling Pathway Modulation

SMAD Protein Phosphorylation Dynamics

A central mechanism by which KR-12 influences cellular processes is through the modulation of SMAD protein phosphorylation. KR-12 treatment has been shown to promote the phosphorylation of SMAD1 and SMAD5 (p-SMAD1/5), key downstream effectors of BMP signaling nih.govnih.govresearchgate.netrsc.orgrsc.orgrsc.org. This activation of SMAD phosphorylation is dose-dependent, with studies on the analogue KR-12-a6 indicating maximum activation at concentrations around 40 µg/ml rsc.orgnih.gov. Western blot analyses confirm that KR-12 stimulation leads to a marked activation of the BMP/SMAD signaling pathway, evidenced by increased levels of phosphorylated SMAD proteins nih.govnih.govresearchgate.net.

Quantitative Analysis of Smad1/5 Phosphorylation by KR-12-a6

| Concentration of KR-12-a6 (µg/ml) | Relative p-SMAD1/5 Levels (vs. 0 µg/ml) | Statistical Significance | Reference |

| 0 | Baseline | - | nih.gov |

| 20 | Increased | P < 0.01 | nih.gov |

| 30 | Increased | P < 0.01 | nih.gov |

| 40 | Maximum increase | P < 0.01 | nih.gov |

Data represents quantitative analysis of Smad1/5 phosphorylation, presented as mean ± SD (n=4). Values are relative to the control (0 µg/ml KR-12-a6).

Inhibition by TGF-β/SMAD Inhibitors and siRNA

The KR-12-mediated activation of SMAD signaling and subsequent cellular effects can be specifically blocked by pharmacological inhibitors and genetic silencing. Treatment with a transforming growth factor-β/SMAD inhibitor, such as LDN-193189 HCL, or BMP2 small interfering RNA (si-BMP2), has been shown to inhibit KR-12-induced SMAD phosphorylation and, consequently, abolish the KR-12-enhanced osteogenic differentiation of hBMSCs nih.govnih.govresearchgate.netrsc.org. Similarly, the BMP inhibitor LDN-212854 has been observed to suppress Smad1/5 phosphorylation and inhibit the upregulation of osteogenic differentiation-associated genes in KR-12-a6-treated hBMSCs nih.govnih.govresearchgate.net. These findings strongly implicate the BMP/SMAD pathway as a critical mediator of KR-12's osteogenic effects.

Effect of LDN-212854 on Smad1/5 Phosphorylation in KR-12-a6 Treated hBMSCs

| Treatment Group | p-SMAD1/5 Levels (Relative to Control) | Statistical Significance (vs. KR-12-a6 alone) | Reference |

| Control | Baseline | - | nih.govresearchgate.net |

| KR-12-a6 (40 µg/ml) | Significantly Increased | - | nih.govresearchgate.net |

| KR-12-a6 (40 µg/ml) + LDN-212854 | Significantly Reduced | P < 0.01 | nih.govresearchgate.net |

Data reflects Western blot analysis and quantitative assessment of p-SMAD1/5 levels. LDN-212854 treatment significantly reduced Smad1/5 phosphorylation in cells treated with KR-12-a6.

P38 Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

KR-12, and particularly its analogue KR-12-a5, has been implicated in the modulation of the P38 Mitogen-Activated Protein Kinase (MAPK) pathway. Studies have shown that KR-12-a5 can inhibit lipopolysaccharide (LPS)-activated P38 MAPK signaling in hBMSCs, leading to a reduction in P38 phosphorylation levels nih.govfrontiersin.org. This inhibitory effect on P38 phosphorylation by KR-12-a5 is comparable to that observed with specific P38 inhibitors, such as SB203580 nih.govfrontiersin.org. Importantly, KR-12-a5 does not appear to significantly affect the phosphorylation levels of ERK or JNK pathways nih.govfrontiersin.org. These findings suggest that KR-12 may influence cellular responses, including osteogenesis, through the specific inhibition of the P38 MAPK pathway, particularly in contexts involving inflammatory stimuli like LPS.

Effect of KR-12-a5 on P38 MAPK Phosphorylation

| Treatment Condition | Effect on P38 Phosphorylation | Correlation with KR-12-a5 Concentration | Reference |

| LPS stimulation | Activated | N/A | nih.govfrontiersin.org |

| LPS stimulation + KR-12-a5 | Reduced | Negative correlation | nih.govfrontiersin.org |

| LPS stimulation + P38 Inhibitor (SB203580) | Reduced | N/A | nih.govfrontiersin.org |

| LPS stimulation + KR-12-a5 | No significant change | N/A | nih.govfrontiersin.org |

| (Effect on ERK and JNK phosphorylation) |

The reduction in P38 phosphorylation by KR-12-a5 was observed after 24-48 hours of treatment and was dose-dependent. Quantitative assays of p-P38/total P38 ratios have been performed, indicating significant changes nih.gov.

Regulation of Oxidative Stress Responses

Research indicates that KR-12-a5, an analogue of KR-12, can alleviate oxidative stress. Specifically, KR-12-a5 has been shown to relieve LPS-induced oxidative stress in hBMSCs under osteogenic conditions nih.govfrontiersin.org. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can damage cellular macromolecules and impair various cellular functions. While the precise mechanisms by which KR-12 itself modulates oxidative stress are still under investigation, the findings with its analogue suggest a potential role in mitigating cellular damage induced by inflammatory insults.

Summary of Findings on Oxidative Stress Regulation

| Peptide | Stimulus | Effect on Oxidative Stress | Cell Type | Reference |

| KR-12-a5 | LPS | Relieved | hBMSCs | nih.govfrontiersin.org |

KR-12-a5 demonstrated a protective effect against LPS-induced oxidative stress in human bone marrow mesenchymal stem cells.

Biological Functions and Activities of Kr 12 Human Beyond Antimicrobial Effects

Osteogenic Differentiation Promotion

KR-12 has been shown to significantly enhance the osteogenic differentiation of hBMSCs, a critical process for bone formation and repair. This activity is mediated through the activation of key signaling pathways involved in bone development.

Enhancement of Human Bone Marrow Mesenchymal Stem Cell Osteogenesis

Studies have consistently demonstrated that KR-12 treatment leads to an increased osteogenic differentiation of hBMSCs rsc.orgnih.govrsc.orgresearchgate.netnih.govspandidos-publications.comnih.gov. This effect is observed across various experimental conditions, highlighting KR-12's intrinsic ability to guide stem cells towards an osteoblast lineage. The peptide acts as a stimulating factor during osteogenic induction, promoting the development of bone-forming cells from mesenchymal stem cells.

Reversal of Lipopolysaccharide-Induced Osteogenic Inhibition

In contexts where inflammation or bacterial byproducts can hinder bone formation, such as in osteomyelitis, KR-12 and its analogues have shown a remarkable ability to counteract these negative effects. Specifically, KR-12-a5 has been shown to reverse the inhibitory impact of lipopolysaccharides (LPS) on HBMSC osteogenesis frontiersin.orgnih.govresearchgate.net. LPS, a component of Gram-negative bacteria, is known to induce inflammatory processes that can lead to osteolysis and impair bone regeneration. KR-12-a5's intervention in these conditions suggests a dual role in managing infection and promoting bone healing.

Markers of Osteogenic Differentiation

The osteogenic potential of KR-12 is further substantiated by its influence on established markers of osteoblast differentiation and function.

Alkaline phosphatase (ALP) is an early marker of osteogenic differentiation, crucial for the mineralization process. Treatment with KR-12 has been observed to increase ALP activity in hBMSCs rsc.orgnih.govnih.govspandidos-publications.comspandidos-publications.com. This increase is often dose-dependent, with optimal effects noted at specific concentrations, such as 40 µg/ml for KR-12-a6, while higher concentrations (60-80 µg/ml) did not yield further significant increases in staining intensity nih.govnih.govspandidos-publications.comspandidos-publications.com.

Table 1: Effect of KR-12 Concentration on Alkaline Phosphatase (ALP) Activity

| Concentration (µg/ml) | ALP Staining Intensity (Relative) |

| 0 (Control) | Low/Baseline |

| 20 | Moderate |

| 30 | High |

| 40 | Strongest |

| 60 | Strongest / No Further Increase |

| 80 | Strongest / No Further Increase |

Note: Data based on qualitative observations from experimental studies using KR-12 analogues nih.govnih.govspandidos-publications.comspandidos-publications.com.

Mineralization, the deposition of calcium and phosphate (B84403) to form hydroxyapatite (B223615) crystals, is a hallmark of mature osteoblasts and bone tissue. KR-12 treatment significantly enhances mineralization in hBMSCs, as evidenced by increased Alizarin Red staining rsc.orgnih.govnih.govspandidos-publications.comspandidos-publications.com. Similar to ALP activity, the degree of mineralization, indicated by Alizarin Red staining, generally increases with KR-12 concentration, reaching its peak around 40 µg/ml for KR-12-a6 nih.govnih.govspandidos-publications.comspandidos-publications.com. Sirius Red staining, which detects collagen, has also been utilized in studies investigating KR-12's effects on osteogenic differentiation rsc.orgresearchgate.net.

Table 2: Effect of KR-12 Concentration on Mineralization (Alizarin Red Staining)

| Concentration (µg/ml) | Alizarin Red Staining Intensity (Relative) |

| 0 (Control) | Low/Baseline |

| 20 | Moderate |

| 30 | High |

| 40 | Strongest |

| 60 | Strongest / No Further Increase |

| 80 | Strongest / No Further Increase |

Note: Data based on qualitative observations from experimental studies using KR-12 analogues nih.govnih.govspandidos-publications.comspandidos-publications.com.

KR-12 treatment influences the expression of a range of genes critical for osteogenic differentiation, including RUNX2, ALP, COL1A1, BSP, and BMP2 rsc.orgnih.govrsc.orgnih.govnih.govfrontiersin.orgresearchgate.netspandidos-publications.com.

Early Markers: The mRNA levels of early osteogenic markers such as RUNX2 (Runt-related transcription factor 2) and ALP (Alkaline Phosphatase) are upregulated by KR-12 in a dose-dependent manner, with increases observed as early as 3 days post-treatment rsc.orgnih.govnih.govresearchgate.netspandidos-publications.com.

Mid-Stage Markers: Genes like COL1A1 (Type I collagen alpha 1 chain), BSP (Bone sialoprotein), and BMP2 (Bone morphogenetic protein 2) show significant upregulation from day 7 onwards following KR-12 stimulation rsc.orgnih.govnih.govresearchgate.netspandidos-publications.com. BMP2, in particular, is a key player in the BMP/SMAD signaling pathway, which KR-12 is known to activate rsc.orgrsc.orgresearchgate.netnih.gov.

Late-Stage Markers: Markers associated with later stages of osteogenesis, including OSX (Osterix), OCN (Osteocalcin), and OPN (Osteopontin), are dramatically enhanced at day 14 of KR-12 treatment rsc.orgnih.govnih.govresearchgate.netspandidos-publications.com.

Table 3: Effect of KR-12 on Osteogenic Marker Gene Expression in hBMSCs

| Gene Marker | Early Stage (Day 3) | Mid Stage (Day 7) | Late Stage (Day 14) |

| RUNX2 | Increased (Dose-dependent) | - | - |

| ALP | Increased (Dose-dependent) | - | - |

| COL1A1 | - | Upregulated | - |

| BSP | - | Upregulated | - |

| BMP2 | - | Upregulated | - |

| OSX | - | - | Enhanced Dramatically |

| OCN | - | - | Enhanced Dramatically |

| OPN | - | - | Enhanced Dramatically |

Note: Gene expression data is based on RT-qPCR analysis from experimental studies rsc.orgnih.govnih.govresearchgate.netspandidos-publications.com. '-' indicates no significant change or data not specified for that time point in the context of KR-12's primary effect.

The mechanism underlying KR-12's osteogenic promotion involves the activation of the BMP/SMAD signaling pathway rsc.orgrsc.orgresearchgate.netnih.gov. KR-12 stimulates the phosphorylation of SMAD1/5, a critical step in this pathway, leading to the transcriptional activation of bone-related genes rsc.orgrsc.orgresearchgate.netnih.gov. This pathway activation is crucial for KR-12's ability to enhance osteogenic differentiation and mineralization.

Immunomodulatory and Anti-inflammatory Activities

KR-12 demonstrates potent immunomodulatory and anti-inflammatory activities, primarily through its interaction with bacterial components like lipopolysaccharide (LPS) and its influence on the production of inflammatory cytokines.

KR-12 exhibits the capacity to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that triggers potent inflammatory responses sigmaaldrich.commdpi.comnih.govresearchgate.netnih.govresearchgate.net. Studies have shown that KR-12 can bind to LPS, thereby mediating and modulating the inflammatory pathways initiated by this endotoxin (B1171834) mdpi.com. Specifically, KR-12 has been observed to bind approximately 18% ± 5% of LPS in solution mdpi.com. This LPS-binding activity is crucial for its anti-inflammatory effects, as LPS can activate the toll-like receptor 4 (TLR-4) pathway, leading to the downstream production of pro-inflammatory cytokines mdpi.com. The effectiveness of LPS neutralization by KR-12 is influenced by a balance of hydrophobicity and net positive charge within the peptide's structure sigmaaldrich.comnih.gov.

| Peptide/Derivative | LPS Binding Capacity | Reference |

| KR-12 | 18% ± 5% | mdpi.com |

In addition to its LPS-binding capabilities, KR-12 directly influences the immune response by regulating the production of key inflammatory cytokines. Research indicates that KR-12 and its derivatives can suppress the release of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) when stimulated by LPS sigmaaldrich.comnih.govnih.govnih.govacs.orgacs.org. For example, certain KR-12 analogs have demonstrated enhanced inhibition of LPS-stimulated TNF-α production sigmaaldrich.comnih.gov. Furthermore, KR-12 has been shown to reduce LPS-induced IL-6 expression in macrophages, highlighting its anti-inflammatory potential nih.gov. These regulatory actions suggest that KR-12 can help mitigate excessive inflammatory responses associated with bacterial infections or tissue injury.

Tissue Repair and Regeneration Facilitation

KR-12 contributes to the complex processes of wound healing and tissue regeneration by promoting cellular activities essential for repair.

KR-12 plays a notable role in facilitating wound healing, particularly by promoting keratinocyte proliferation, a critical step for re-epithelialization mdpi.comnih.govnih.gov. Studies have demonstrated that KR-12 can enhance the proliferation of keratinocytes, thereby aiding in wound closure and the restoration of the epidermal barrier mdpi.comnih.gov. In vivo studies using composite membranes incorporating KR-12 have shown an increase in the number of proliferating cell nuclear antigen (PCNA)-positive keratinocytes, which is indicative of accelerated re-epithelialization nih.gov. The peptide's ability to support keratinocyte activity is a significant aspect of its regenerative potential in wound healing contexts.

Compound List:

KR-12 (human)

LL-37 (human cathelicidin)

VEGF (Vascular Endothelial Growth Factor)

TNF-α (Tumor Necrosis Factor-alpha)

IL-6 (Interleukin-6)

LPS (Lipopolysaccharide)

PCNA (Proliferating Cell Nuclear Antigen)

CD31 (Cluster of Differentiation 31)

Antimicrobial Spectrum and Action of Kr 12 Human and Its Engineered Analogs

Spectrum of Activity Against Bacterial Pathogens

KR-12 and its engineered analogs exhibit activity against a range of both Gram-negative and Gram-positive bacteria, although the native peptide's efficacy can vary. mdpi.comdovepress.com

Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The native KR-12 peptide has shown inhibitory effects against Escherichia coli. mdpi.commedchemexpress.com For instance, in Mueller Hinton Broth (MHB), KR-12 inhibited E. coli with a minimum inhibitory concentration (MIC) ranging from 40 to 66 µM. nih.govmdpi.com Immobilization of KR-12 on titanium surfaces has also proven effective in reducing the adhesion of E. coli. acs.orgacs.org

Against Pseudomonas aeruginosa, KR-12 has demonstrated antimicrobial activity. mdpi.com Engineered versions of KR-12 have shown significantly enhanced potency. For example, a cross-linked dimeric form of KR-12 displayed a 16-fold increase in antimicrobial activity against P. aeruginosa compared to the original peptide. mdpi.comnih.gov Similarly, the analog KR-12-a5 showed more potent activity against multi-drug-resistant P. aeruginosa (MDRPA) than LL-37. nih.gov

The table below summarizes the minimum inhibitory concentrations (MICs) of KR-12 and its analogs against select Gram-negative bacteria.

| Compound/Analog | Organism | MIC (µM) | Source(s) |

| KR-12 | Escherichia coli K-12 | 66 | medchemexpress.com |

| KR-12 | Escherichia coli | 40–66 | nih.govmdpi.com |

| KR-12 | Escherichia coli | 2.5 | mdpi.com |

| KR-12 | Pseudomonas aeruginosa | 10 | mdpi.com |

| Cross-linked KR-12 dimer | Escherichia coli | 8-fold increase vs. KR-12 | mdpi.comnih.gov |

| Cross-linked KR-12 dimer | Pseudomonas aeruginosa | 16-fold increase vs. KR-12 | mdpi.comnih.gov |

| KR-12-a5 | Multi-drug-resistant P. aeruginosa (MDRPA) | More potent than LL-37 | nih.gov |

Gram-Positive Bacteria (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Enterococcus faecalis)

The activity of the native KR-12 against Gram-positive bacteria appears to be more variable and dependent on experimental conditions. nih.gov In standard Mueller Hinton Broth, KR-12 did not inhibit Methicillin-Resistant Staphylococcus aureus (MRSA) at high concentrations. nih.govmdpi.com However, when the broth was diluted, KR-12 showed equal activity against both E. coli and S. aureus. nih.gov Some studies report that while free KR-12 inhibited S. aureus, it lost this activity when immobilized on surfaces. nih.gov Conversely, other research indicates that immobilized KR-12 can inhibit S. aureus adhesion. acs.orgacs.org

Engineered analogs have been developed to overcome the limitations of the native peptide. For instance, KR-12-a5 demonstrated more potent antimicrobial activity than LL-37 against clinically isolated MRSA and vancomycin-resistant Enterococcus (VRE). nih.gov Another analog, TAT-KR-12, was designed to effectively eliminate intracellular S. aureus. nih.govnih.govacs.org Lipidation of KR-12 has also been shown to significantly enhance its activity against S. aureus. researchgate.net The analog KR-12-a5 has also shown efficacy against clinical isolates of MRSA. tci-thaijo.org

An engineered peptide, [W7]KR12-KAEK, demonstrated significant antimicrobial activity against Enterococcus faecalis, a pathogen for which the native KR-12 showed no activity. nih.gov

The table below presents the MIC values for KR-12 and its analogs against certain Gram-positive bacteria.

| Compound/Analog | Organism | MIC (µM) | Notes | Source(s) |

| KR-12 | Staphylococcus aureus | >264 | In standard MHB | nih.govmdpi.com |

| KR-12 | Staphylococcus aureus | 4 | In sensitive media | mdpi.com |

| KR-12 | Staphylococcus aureus | >80 | Not detectable | mdpi.com |

| Cross-linked KR-12 dimer | Staphylococcus aureus | 16-fold increase vs. KR-12 | mdpi.comnih.gov | |

| KR-12-a5 | Methicillin-Resistant S. aureus (MRSA) | More potent than LL-37 | nih.gov | |

| KR-12-a5 | Vancomycin-resistant Enterococcus (VRE) | More potent than LL-37 | nih.gov | |

| [W7]KR12-KAEK | Enterococcus faecalis | Showed potential activity | Native KR-12 was inactive | nih.gov |

Activity Against Fungi and Other Microorganisms

The antifungal properties of KR-12 and its derivatives have also been investigated. An engineered version of KR-12, a cross-linked dimer, exhibited a 16-fold increase in activity against the fungus Candida albicans compared to the parent peptide. mdpi.comnih.gov The analog KR-12-a5 has also demonstrated antimicrobial activity against C. albicans. mdpi.com However, one study reported that KR-12 itself showed no antibiofilm properties against C. albicans. frontiersin.org

Anti-Biofilm Properties

Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. KR-12 and its analogs have shown promise in combating these resilient structures. nih.govmdpi.com

Inhibition of Biofilm Formation

KR-12 has been shown to inhibit the formation of biofilms by certain bacteria. nih.gov Immobilized KR-12, for instance, can prevent biofilm formation. nih.govmdpi.com A composite membrane containing KR-12 was effective in preventing MRSA biofilm formation on its surface. dovepress.comnih.gov

However, the effectiveness of the native peptide can be limited. One study found that KR-12 did not inhibit biofilm formation by Staphylococcus epidermidis. nih.gov In contrast, engineered analogs have shown superior performance. The analog [W7]KR12-KAEK was effective at inhibiting biofilm formation by Enterococcus faecalis strains. nih.gov Another study reported that while the native KR-12 did not show significant alterations in biofilm formation by Streptococcus mutans, the [W7]KR12-KAEK analog significantly reduced biofilm biomass. unesp.br

Disruption of Mature Biofilms

The ability to break down existing biofilms is a critical therapeutic attribute. While some studies suggest native KR-12 has limited capacity to disrupt mature biofilms, its engineered counterparts have shown significant promise. nih.govfrontiersin.org For example, the [W7]KR12-KAEK peptide not only inhibited the formation of E. faecalis biofilms but also disrupted mature ones. nih.gov This was a notable improvement, as the original KR-12 peptide showed no such activity. nih.gov Similarly, this engineered analog was also able to reduce the viability of cells within mature S. mutans biofilms. unesp.br

The development of stabilized and more potent versions of KR-12, such as cross-linked cyclic dimers, has led to constructs that can eradicate drug-resistant pathogens and disrupt preformed biofilms. nih.govmdpi.comnih.gov

Experimental Models and Methodologies in Kr 12 Human Research

Biochemical and Molecular Assays

LPS Binding Assays

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin (B1171834) that triggers significant inflammatory responses. KR-12, like its parent peptide LL-37, has demonstrated the ability to interact with and neutralize LPS nih.gov. Studies have shown that KR-12 can suppress LPS-induced IL-6 expression in murine RAW264 macrophages, indicating an anti-inflammatory capability nih.gov. The efficacy of LPS neutralization is influenced by the peptide's net charge, hydrophobicity, amphiphilicity, and secondary structure nih.gov. Nuclear Magnetic Resonance (NMR) studies have provided direct evidence of KR-12's membrane targeting and its structural basis for LPS-mediated anti-inflammatory effects nih.gov. These findings highlight KR-12's potential in mitigating endotoxin-induced inflammation.

Proteomic Studies for Peptide-Serum Protein Interactions

The stability and efficacy of peptides in biological fluids, such as human serum, are critical for their therapeutic potential. Proteomic studies have investigated how peptides like KR-12 interact with serum proteins. While LL-37 has been observed to lose antibacterial activity in the presence of human serum due to binding with apolipoprotein A-I, engineered derivatives of KR-12, such as the d-form of C10-KR8d, have shown reduced serum protein binding, suggesting enhanced stability nih.govnih.gov. Proteomic analysis of human serum typically involves the depletion of high-abundance proteins like albumin and immunoglobulins to facilitate the detection of low-abundance proteins, which may include biomarkers or interacting peptides rndsystems.commdpi.com. Understanding these interactions is crucial for predicting KR-12's behavior and efficacy in vivo.

In Vivo Preclinical Animal Models

The translation of KR-12's in vitro properties to in vivo efficacy relies on robust preclinical animal models.

Murine Wound Healing Models

KR-12 has demonstrated significant promise in preclinical wound healing studies. Its ability to modulate inflammation and accelerate re-epithelialization by promoting keratinocyte proliferation and migration has been documented dovepress.com. In murine wound models, KR-12 conjugated to materials like cryogel-hyaluronic acid/tannic acid has shown efficacy when applied topically researchgate.net. Splinted excisional wound models in mice are particularly valuable as they prevent wound contraction, thereby more closely mimicking human wound healing processes, which rely on epithelialization, granulation tissue formation, and angiogenesis jove.comjove.comspringernature.comresearchgate.net. KR-12-conjugated materials have exhibited excellent bactericidal and anti-biofilm properties, making them suitable for advanced wound dressings dovepress.com.

Infection Models (e.g., Neutropenic Mice, Catheter-Associated Infection Models)

KR-12 and its derivatives have been evaluated in various infection models to assess their therapeutic potential against bacterial pathogens. In neutropenic murine infection models, engineered KR-12 derivatives, such as C10-KR8d, have shown efficacy in reducing bacterial burden, for instance, against methicillin-resistant Staphylococcus aureus (MRSA) nih.govresearchgate.net. Furthermore, these derivatives have demonstrated success in preventing bacterial biofilm formation in catheter-associated infection models nih.gov. Studies involving the immobilization of KR-12 onto biomaterials, such as titanium and polyetheretherketone (PEEK) surfaces, have shown enhanced antibacterial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, both in vitro and in vivo, by preventing bacterial adhesion and colonization researchgate.netresearchgate.net.

Bone Formation-Related Cell Models (e.g., osteoclasts)

KR-12 has emerged as a peptide that not only combats infection but also positively influences bone regeneration processes. Research indicates that KR-12 promotes the osteogenic differentiation of human bone marrow mesenchymal stem cells (HBMSCs) by stimulating the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway rsc.orgrsc.orgrsc.orgfrontiersin.org. This stimulation leads to increased expression of key osteogenic markers and activation of pathways critical for bone formation rsc.orgrsc.orgrsc.org. KR-12 analogues, such as KR-12-a6, have also shown dose-dependent enhancement of HBMSC osteogenic differentiation and mineralization spandidos-publications.com. The covalent immobilization of KR-12 onto titanium surfaces has further been shown to promote HBMSC osteogenic differentiation, suggesting a synergistic effect in bone tissue engineering applications rsc.org. While osteoclasts are primarily known for bone resorption, their interaction with osteoblasts plays a crucial role in bone homeostasis and repair elifesciences.org. KR-12's ability to promote osteogenesis, coupled with its antimicrobial properties, makes it a promising candidate for treating bone infections like osteomyelitis, where it could potentially aid in bone repair following infection-induced damage frontiersin.orgspandidos-publications.com.

Material Science and Biomaterial Integration Research

The integration of KR-12 into biomaterials is a key strategy to enhance their therapeutic efficacy and longevity, particularly for medical implants and devices. KR-12 has been covalently immobilized onto various surfaces, including titanium alloys and PEEK, to impart antimicrobial properties and prevent biofilm formation nih.govresearchgate.netresearchgate.net. Techniques such as polydopamine (PDA) mediation have been employed to achieve efficient KR-12 binding to these surfaces, significantly improving antibacterial effectiveness and promoting osteointegration in preclinical models researchgate.netresearchgate.net. The use of linking arms, such as Human Elastin-Like Polypeptide (HELP), has also been explored to enhance KR-12's mobility and antimicrobial activity while maintaining osteoblast cytocompatibility acs.org. These surface modifications aim to create advanced biomaterials that can actively combat infection and support tissue regeneration.

Future Directions and Translational Research Potential Preclinical Focus

Development of Next-Generation KR-12 (human) Analogs

The development of novel KR-12 analogs is a primary focus of preclinical research, aiming to enhance therapeutic properties such as antimicrobial potency, stability, and target specificity while minimizing potential toxicity. nih.govnih.gov Engineering strategies are diverse, involving amino acid substitutions, structural modifications like cyclization and dimerization, and conjugation with other molecules. nih.gov

One common approach is amino acid substitution . For instance, a series of analogs, designated KR-12-a1 to KR-12-a8, were designed to optimize the balance between antimicrobial and anti-endotoxic activities. researchgate.net Within this series, analogs like KR-12-a5 demonstrated potent activity against resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov To further refine these designs, researchers have incorporated D-amino acids at specific positions in KR-12-a5, which has been shown to significantly improve the therapeutic index while preserving its anti-inflammatory properties. nih.gov

Structural modifications represent another key avenue of development. To overcome the inherent instability of linear peptides, strategies such as backbone cyclization and dimerization have been employed. researchgate.net These modifications can enhance resistance to proteases found in serum. researchgate.net A notable example is a cross-linked cyclic dimer of a KR-12 analog, which exhibited a 16-fold increase in antimicrobial potency against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus compared to the original KR-12. researchgate.net

Lipidation , the conjugation of fatty acids to the peptide, is also being explored. N-terminal modification of KR-12 with fatty acid chains has been shown to enhance antimicrobial activity against ESKAPE pathogens. researchgate.net Further development of this concept led to the creation of C10-KR8d, a miniature lipopeptide derived from KR-12 that demonstrates robust antimicrobial and anti-biofilm activity in preclinical models. nih.gov

The table below summarizes key preclinical findings for various KR-12 analogs.

Table 1: Preclinical Data on Select KR-12 (human) Analogs

| Analog | Modification Strategy | Key Preclinical Findings | Reference |

|---|---|---|---|

| KR-12-a5 | Amino acid substitution | Potent activity against MRSA; exhibits synergistic effects with conventional antibiotics. | nih.gov |

| D-amino acid substituted KR-12-a5 | Incorporation of D-amino acids | Significantly increased therapeutic index (3.8 to 13.9-fold) while preserving anti-inflammatory activity. | nih.gov |

| Cross-linked cyclic dimer (cd4-CCPP) | Dimerization and backbone cyclization | 16-fold greater potency against P. aeruginosa and S. aureus compared to KR-12. | researchgate.net |

| C10-KR8d | Truncation and lipidation | Retained robust antimicrobial activity in various media and reduced bacterial burden of MRSA in a neutropenic mouse model. | nih.gov |

| [W7]KR12-KAEK | Amino acid substitution and addition | Demonstrated significant antimicrobial and anti-biofilm activity against Enterococcus faecalis strains, unlike the native KR-12. | researchgate.net |

Synergistic Approaches with Other Therapeutic Agents

A significant area of preclinical investigation is the use of KR-12 and its analogs in combination with conventional antibiotics to combat antimicrobial resistance. nih.govnih.gov This synergistic approach aims to enhance the efficacy of existing drugs, potentially allowing for their use against pathogens that have developed resistance. frontiersin.org

Preclinical studies have shown that the analog KR-12-a5, along with its derivatives, demonstrates notable synergistic effects when paired with antibiotics such as chloramphenicol, ciprofloxacin, and oxacillin (B1211168) against multidrug-resistant P. aeruginosa (MDRPA). nih.govnih.gov The synergy is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction. For combinations involving KR-12 peptides and these antibiotics against MDRPA, FICI values were observed to be between 0.25 and 0.5. nih.gov This suggests that the combination is significantly more effective than either agent alone.

Another strategy involves creating hybrid molecules. Researchers have fused the KR-12-a4 analog with LfcinB6, a peptide fragment derived from lactoferrin, to generate a new molecule with enhanced antimicrobial and anti-inflammatory activities. nih.gov These findings underscore the potential of KR-12-based peptides to serve as adjuvants to traditional antibiotic therapy, revitalizing the utility of older antibiotics against resistant bacterial strains.

Nanotechnology and Targeted Delivery Systems for KR-12 (human)

Nanotechnology offers a promising platform to overcome challenges associated with peptide therapeutics, such as stability and targeted delivery. nih.govresearchgate.net For KR-12, nano-formulations are being developed to improve bioavailability, provide controlled release, and deliver the peptide directly to the site of infection or injury. nih.govnih.gov

One innovative approach is the development of self-assembling "nanobiotics". rsc.orgresearchgate.net By attaching a myristoyl fatty acid tail to KR-12, researchers created derivatives (Myr-KR-12N and Myr-KR-12C) that spontaneously form nanoparticles in aqueous solution. rsc.orgresearchgate.net These nanostructures demonstrated potent, broad-spectrum bactericidal activity and were effective in a preclinical mouse model of lethal E. coli-induced sepsis. rsc.org

Conjugation of KR-12 to biomaterials is another key strategy. KR-12 has been successfully immobilized on materials like cellulose (B213188) nanofibrils and eggshell membranes to create bioactive dressings for wound healing. nih.govnih.gov These functionalized materials not only act as a delivery system for the peptide but also exhibit inherent antimicrobial properties and promote cellular processes essential for tissue repair. nih.gov

For targeting intracellular pathogens, KR-12 has been conjugated with a cell-penetrating peptide (TAT motif). nih.govresearchgate.net This allows the peptide to be transported inside host cells, such as macrophages, to effectively eliminate bacteria like S. aureus that can survive intracellularly. nih.gov

Exploring Novel Biological Functions and Signaling Pathways

Beyond its direct antimicrobial effects, preclinical research is uncovering a range of novel biological functions for KR-12 and its analogs, particularly in immunomodulation and cellular signaling. nih.govresearchgate.net A primary finding is the potent anti-endotoxic activity of these peptides. rsc.org Multiple studies have confirmed that KR-12 derivatives can bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, thereby inhibiting the inflammatory cascade it triggers. nih.govrsc.org

Recent studies have begun to elucidate the specific signaling pathways modulated by KR-12 analogs. The analog KR-12-a6 has been shown to promote the osteogenic differentiation of human bone marrow mesenchymal stem cells. This effect is mediated through the activation of the BMP/SMAD signaling pathway, a critical pathway in bone formation. In a related study, KR-12-a5 was found to reverse the inhibitory effects of LPS on stem cell differentiation by influencing both the BMP/Smad and the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. researchgate.net

Furthermore, the parent peptide LL-37 is known to influence other signaling cascades, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell proliferation and survival. acs.org This suggests that KR-12, as a key active fragment, may also engage with a broader network of cellular signals that are yet to be fully explored.

Application in Regenerative Medicine and Infection Control Strategies (preclinical focus)

The dual-action nature of KR-12—combining antimicrobial activity with regenerative properties—makes it a compelling candidate for preclinical research in both regenerative medicine and advanced infection control. researchgate.netnih.gov

In the realm of regenerative medicine, KR-12 is being investigated for its ability to promote the healing of various tissues. Preclinical studies have demonstrated that KR-12 can enhance the osteogenic differentiation of mesenchymal stem cells, indicating its potential for use in bone regeneration and for coating orthopedic and dental implants. researchgate.net In wound healing, KR-12 has been shown to accelerate re-epithelialization and promote angiogenesis (the formation of new blood vessels). nih.gov A composite membrane containing KR-12 was found to increase the expression of key angiogenic markers, such as CD31 and Vascular Endothelial Growth Factor (VEGF), in preclinical wound models. nih.gov

For infection control, a primary strategy involves the covalent immobilization of KR-12 onto the surfaces of medical devices to prevent infections. nih.govnih.gov Coating titanium implants with KR-12 has been shown to significantly reduce bacterial adhesion and biofilm formation. researchgate.net This anti-biofilm capability is a critical attribute, as biofilms are notoriously resistant to conventional antibiotics. The lipopeptide derivative C10-KR8d has also proven effective in preventing biofilm formation in a preclinical catheter-associated infection model in mice. nih.gov These applications highlight a proactive approach to infection control, aiming to prevent microbial colonization at its source.

Q & A

Q. What structural features of KR-12 contribute to its antimicrobial activity, and how are these features experimentally validated?

KR-12, derived from residues 18–29 of LL-37, retains antimicrobial activity through its cationic and amphipathic structure. Key features include a net charge of +4.98 at pH 7.0 (enhancing bacterial membrane interaction) and hydrophobic residues promoting membrane disruption. Experimental validation involves:

- Circular Dichroism (CD) : To confirm α-helical conformation in membrane-mimetic environments.

- MIC Assays : Testing against Gram-negative (e.g., E. coli) and Gram-positive (e.g., MRSA) strains to quantify activity.

- Hemolysis Assays : Assessing selectivity by comparing toxicity to human erythrocytes vs. microbial cells .

Q. How should researchers design in vitro experiments to evaluate KR-12’s efficacy while ensuring ethical compliance?

- Step 1 : Define clear endpoints (e.g., MIC values, time-kill kinetics).

- Step 2 : Use standardized protocols (e.g., CLSI guidelines) for reproducibility.

- Step 3 : Include negative controls (e.g., untreated bacteria) and positive controls (e.g., known antibiotics).

- Ethical Compliance : Avoid mammalian cell lines unless justified; prioritize computational models first. Adhere to institutional biosafety protocols for peptide handling .

Q. What are common pitfalls in interpreting KR-12’s dose-response data, and how can they be mitigated?

- Pitfall 1 : Overlooking solvent effects (e.g., DMSO) on bacterial viability.

- Mitigation : Use solvent-only controls.

- Pitfall 2 : Ignoring peptide aggregation at high concentrations.

- Mitigation : Perform dynamic light scattering (DLS) to monitor aggregation.

- Pitfall 3 : Misinterpreting hemolysis data due to variable erythrocyte sources.

- Mitigation : Standardize blood donor criteria and pre-screen cells for sensitivity .

Advanced Research Questions

Q. How can contradictory results in KR-12’s antimicrobial activity across studies be systematically analyzed?

Contradictions often arise from methodological variability. Use the following framework:

- Data Harmonization : Compare experimental conditions (e.g., bacterial strain, growth phase, peptide purity).

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends.

- Sensitivity Testing : Replicate conflicting experiments with controlled variables (e.g., pH, ionic strength). Example: KL-12, a KR-12 analog, showed no activity in standard assays but may require modified testing conditions .

Q. What strategies enhance KR-12’s proteolytic stability without compromising antimicrobial activity?

- Backbone Cyclization : Head-to-tail cyclization reduces enzymatic degradation (e.g., by trypsin) while maintaining α-helical structure.

- Dimerization : Tandem or reverse-tandem repeats (e.g., KR-12-KR-12) improve stability but require linker optimization (2–4 residues tested).

- Non-Natural Amino Acids : Substitutions like D-amino acids or peptoid residues enhance resistance to proteases .

Q. How can computational modeling guide the design of KR-12 derivatives with improved therapeutic indices?

- Molecular Dynamics (MD) Simulations : Predict peptide-membrane interactions (e.g., with POPG lipid bilayers).

- Quantitative Structure-Activity Relationship (QSAR) : Correlate physicochemical properties (e.g., hydrophobicity, charge) with MIC and hemolysis data.

- Machine Learning : Train models on existing AMP databases to prioritize novel sequences for synthesis .

Data Management and Validation

Q. What criteria ensure robust statistical analysis of KR-12’s in vivo efficacy data?

- Sample Size Justification : Use power analysis (e.g., α=0.05, β=0.2) based on pilot studies.

- Blinding : Randomize treatment groups and blind investigators to peptide identity during data collection.

- Reproducibility : Deposit raw data (e.g., MIC values, spectroscopy files) in public repositories like Zenodo .

Q. How should researchers address variability in KR-12’s activity due to bacterial strain-specific adaptations?

- Genomic Profiling : Sequence resistant strains to identify mutations (e.g., in membrane transporters).

- Biofilm Assays : Test peptide efficacy against biofilm-embedded vs. planktonic bacteria.

- Synergy Studies : Combine KR-12 with antibiotics (e.g., β-lactams) to overcome resistance .

Tables for Quick Reference

Table 1 : Key Physicochemical Properties of KR-12

| Property | Value |

|---|---|

| Molecular Formula | C₇₁H₁₂₇N₂₅O₁₅ |

| Net Charge (pH 7.0) | +4.98 |

| Hydrophobicity (GRAVY) | -0.71 |

| Isoelectric Point (pI) | 12.82 |

| Source: |

Table 2 : Impact of Structural Modifications on KR-12 Activity

| Modification | Effect on MIC (E. coli) | Hemolysis (% at 100 μM) |

|---|---|---|

| Cyclic KR-12 | 2-fold ↓ | <5% |

| Dimer (Linker: 3 res) | No change | 15% |

| Retro-KR-12 | 4-fold ↑ | 20% |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.